1,1-Dipropylurea
Description
1,1-Dipropylurea (CAS: 619-35-2; alternative CAS: 530-45-0 per and ) is a symmetrically substituted urea derivative with two propyl groups attached to the same nitrogen atom. It is synthesized via microwave-assisted reactions involving carbamate intermediates and dipropylamine, yielding high purity (up to 95%) as a white amorphous solid . Key physical properties include a melting point of 104–106°C, a boiling point of ~262.8°C, and solubility in chloroform and methanol .
Properties
CAS No. |
619-35-2 |
|---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1,1-dipropylurea |
InChI |
InChI=1S/C7H16N2O/c1-3-5-9(6-4-2)7(8)10/h3-6H2,1-2H3,(H2,8,10) |
InChI Key |
KTKDYVVUGTXLJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
N,N′-Dicyclohexylurea
- Synthesis : Palladium-mediated oxidative carbonylation yields lower radiochemical purity (e.g., 0.53 GBq isolated from 3.4 GBq starting material) compared to 1,1-dipropylurea’s high-yield microwave synthesis .
- Applications : Used in isotopic labeling studies, contrasting with this compound’s role in amination reactions .
1,3-Dipropylurea (CAS: 623-95-0)
- Structural Difference : Substituents on adjacent nitrogen atoms (1,3- vs. 1,1-positions), altering steric and electronic properties.
- Regulatory Status : Listed as an impurity in pharmaceutical guidelines (Imp. B(EP)), highlighting its relevance in quality control .
- Data Gap: Limited physical property data compared to this compound .
3-(3,4-Dichlorophenyl)-1,1-dipropylurea
- Synthesis : Requires additional steps for aryl substitution, reducing overall yield compared to unsubstituted this compound .
1,1-Dipropyl-3-phenylurea (CAS: 15545-56-9)
- Synthesis : Derived from phenyl isocyanate, differing in the aryl substituent’s electronic effects.
- Applications : Structural analogs are explored as enzyme inhibitors or receptor modulators .
Comparative Data Table
Key Research Findings
Synthetic Efficiency : Microwave-assisted synthesis of this compound achieves higher yields (95%) than traditional methods for analogs like N,N′-dicyclohexylurea .
Regulatory Relevance : 1,3-Dipropylurea’s designation as a pharmaceutical impurity underscores the need for precise synthetic control in urea derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
